CID 102268995
Description
Based on contextual references, it may belong to the oscillatoxin family of cyanobacterial-derived toxins, which are known for their complex polyketide structures and bioactivity .
Properties
CAS No. |
10158-43-7 |
|---|---|
Molecular Formula |
C10H13Tl |
Molecular Weight |
337.594 |
IUPAC Name |
ethynylbenzene;methane;thallium |
InChI |
InChI=1S/C8H5.2CH4.Tl/c1-2-8-6-4-3-5-7-8;;;/h3-7H;2*1H4; |
InChI Key |
HDFSJJBCZFTGHR-UHFFFAOYSA-N |
SMILES |
C.C.[C]#CC1=CC=CC=C1.[Tl] |
Synonyms |
Dimethyl(phenylethynyl)thallium(III) |
Origin of Product |
United States |
Preparation Methods
The synthesis of CID 102268995 involves specific synthetic routes and reaction conditions. One common method includes the use of a multi-step impregnation-calcination protocol. This method allows for the targeted synthesis of catalysts with an increased amount of isolated tetrahedrally coordinated iron centers, leading to enhanced activity for specific reactions . Industrial production methods often involve the sol-gel process, which includes several complex processing sequences to ensure the proper formation of the compound .
Chemical Reactions Analysis
CID 102268995 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, in oxidation reactions, the compound may form oxides, while in reduction reactions, it may yield reduced forms of the original compound .
Scientific Research Applications
CID 102268995 has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including CO oxidation . In biology and medicine, it has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets and pathways. In industry, it is used in the production of materials with specific properties, such as enhanced catalytic activity and stability .
Mechanism of Action
The mechanism of action of CID 102268995 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of key cellular processes. This inhibition is often achieved through the binding of the compound to the active site of the enzyme, preventing its normal function . The molecular targets and pathways involved in this process are crucial for understanding the compound’s effects and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence highlights oscillatoxin derivatives (e.g., CID 101283546, CID 185389, CID 156582093, and CID 156582092) as structurally analogous compounds (Figure 1) . Below is a systematic comparison:
| Property | CID 102268995 (Inferred) | Oscillatoxin D (CID 101283546) | 30-Methyl-Oscillatoxin D (CID 185389) | Oscillatoxin E (CID 156582093) | Oscillatoxin F (CID 156582092) |
|---|---|---|---|---|---|
| Structural Features | Likely polyketide backbone | Polyketide with lactone ring | Methylated derivative of Oscillatoxin D | Variant with hydroxylation | Variant with unsaturated bonds |
| Molecular Weight | Not available | ~800–1000 Da (estimated) | ~814–1014 Da (estimated) | ~800–1000 Da (estimated) | ~800–1000 Da (estimated) |
| Bioactivity | Potential cytotoxicity | Cytotoxic, inhibits protein synthesis | Enhanced membrane permeability | Moderate cytotoxicity | Synergistic effects with other toxins |
| Natural Source | Cyanobacteria (inferred) | Marine cyanobacteria | Marine cyanobacteria | Marine cyanobacteria | Marine cyanobacteria |
| Key Functional Groups | Lactone, hydroxyl, methyl groups | Lactone, hydroxyl | Lactone, methyl | Lactone, hydroxyl | Lactone, unsaturated bonds |
Notes:
- Oscillatoxin derivatives share a conserved polyketide core but differ in substituents (e.g., methyl groups, hydroxylation sites), which influence bioactivity and stability .
- This compound may exhibit distinct pharmacological properties due to structural variations, though experimental validation is absent in the evidence.
Q & A
Basic Research Questions
Q. How can I formulate a focused research question for studying CID 102268995’s molecular interactions?
- Methodology : Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure your question. For example: “How does this compound (Intervention) modulate [specific receptor/enzyme] (Comparison to baseline) in [cell type/organism] (Population) under [experimental conditions] (Time)?” This ensures specificity and measurability .
- Key Criteria : Ensure the question is Feasible, Interesting, Novel, Ethical, and Relevant (FINER) . Avoid overly broad terms like “mechanism” without specifying molecular targets or pathways .
Q. What strategies are effective for conducting a literature review on this compound?
- Methodology :
Primary Sources : Use databases like PubMed or SciFinder to retrieve peer-reviewed studies on this compound’s synthesis, bioactivity, or structural analogs. Prioritize articles with reproducible experimental protocols .
Gap Analysis : Identify contradictions in reported data (e.g., conflicting IC50 values for the same target) and note methodological differences (e.g., assay conditions, purity standards) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
